molecular formula C13H12O3S2 B12863871 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone

1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone

Cat. No.: B12863871
M. Wt: 280.4 g/mol
InChI Key: SHWYUHMMGKAHTK-UHFFFAOYSA-N
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Description

1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone is an organic compound with a complex structure that includes a thienyl group and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with 2-thiophenecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method .

Chemical Reactions Analysis

Types of Reactions: 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly as a COX-2 inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-{6-Methylpyridin-3-yl}-2-{4-(methylsulfonyl)phenyl}ethanone
  • 2-{4-(Methylsulfonyl)phenyl}-1-{6-methylpyridin-3-yl}ethanone

Comparison: 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone is unique due to its specific thienyl group, which imparts distinct chemical properties and reactivity compared to similar compounds that contain pyridinyl groups. This uniqueness makes it particularly valuable in applications where specific reactivity and interactions are required .

Properties

Molecular Formula

C13H12O3S2

Molecular Weight

280.4 g/mol

IUPAC Name

1-[5-(4-methylsulfonylphenyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C13H12O3S2/c1-9(14)12-7-8-13(17-12)10-3-5-11(6-4-10)18(2,15)16/h3-8H,1-2H3

InChI Key

SHWYUHMMGKAHTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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